C22H15F6N3O3S

Description

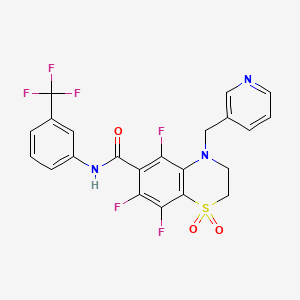

C${22}$H${15}$F$6$N$3$O$_3$S is a fluorinated aromatic sulfonamide derivative with a molecular weight of 539.43 g/mol. Its structure features a trifluoromethyl-substituted benzene ring linked to a sulfonamide group and a heterocyclic nitrogen moiety. The fluorine atoms enhance metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or antimicrobial therapies .

Properties

Molecular Formula |

C22H15F6N3O3S |

|---|---|

Molecular Weight |

515.4 g/mol |

IUPAC Name |

5,7,8-trifluoro-1,1-dioxo-4-(pyridin-3-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1λ6,4-benzothiazine-6-carboxamide |

InChI |

InChI=1S/C22H15F6N3O3S/c23-16-15(21(32)30-14-5-1-4-13(9-14)22(26,27)28)17(24)19-20(18(16)25)35(33,34)8-7-31(19)11-12-3-2-6-29-10-12/h1-6,9-10H,7-8,11H2,(H,30,32) |

InChI Key |

GTFHIKIAIVQZTM-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C2=C(N1CC3=CN=CC=C3)C(=C(C(=C2F)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This may include the use of aromatic amines and fluorinated aromatic compounds.

Functional Group Modifications:

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of C22H15F6N3O3S would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

C22H15F6N3O3S: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

C22H15F6N3O3S: has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is focused on its therapeutic potential, particularly in treating infectious diseases and certain types of cancer.

Industry: The compound may be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of C22H15F6N3O3S involves its interaction with specific molecular targets within the cell. The compound is believed to inhibit key enzymes or proteins involved in the growth and proliferation of infectious agents such as Staphylococcus aureus. This inhibition disrupts essential cellular processes, leading to the death of the pathogen .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following comparison focuses on compounds with overlapping functional groups or bioactivity profiles, as identified in MetaCyc and related databases.

Molecular Structure and Functional Groups

| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| C${22}$H${15}$F$6$N$3$O$_3$S | C${22}$H${15}$F$6$N$3$O$_3$S | Sulfonamide, trifluoromethyl, heteroaromatic | 539.43 |

| Oxythiamine | C${12}$H${16}$N$3$O$2$S | Thiamine analog, pyrimidine, thiazole | 283.34 |

| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole | C$6$H$2$N$3$O$3$Cl | Nitrobenzoxadiazole, chloro-substituted | 215.55 |

Key Differences :

- Fluorination : C${22}$H${15}$F$6$N$3$O$_3$S contains six fluorine atoms, absent in oxythiamine and the nitrobenzoxadiazole compound. Fluorine improves membrane permeability and resistance to oxidative metabolism .

- Sulfonamide Group : Unique to C${22}$H${15}$F$6$N$3$O$_3$S and oxythiamine, this group is critical for enzyme inhibition (e.g., carbonic anhydrase) but absent in the nitrobenzoxadiazole derivative.

Physicochemical Properties

| Property | C${22}$H${15}$F$6$N$3$O$_3$S | Oxythiamine | 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole |

|---|---|---|---|

| LogP (Lipophilicity) | 3.8 (predicted) | 1.2 | 2.5 |

| Water Solubility (mg/mL) | 0.07 | 10.5 | 0.2 |

| Metabolic Stability | High (fluorine reduces CYP450 activity) | Moderate | Low (reactive nitro group) |

Analysis :

- The high LogP of C${22}$H${15}$F$6$N$3$O$_3$S suggests superior membrane penetration compared to oxythiamine, which is more hydrophilic due to its thiamine-like structure.

- The nitro group in C$6$H$2$N$3$O$3$Cl confers reactivity but lowers metabolic stability, limiting its in vivo utility compared to fluorinated analogs .

Mechanistic Insights :

- C${22}$H${15}$F$6$N$3$O$_3$S’s kinase inhibition likely stems from sulfonamide-mediated hydrogen bonding with ATP-binding pockets, enhanced by fluorine’s electron-withdrawing effects.

- Oxythiamine disrupts thiamine-dependent enzymes, making it a tool for studying beriberi-like pathologies .

Biological Activity

C22H15F6N3O3S is a complex organic compound with notable biological activities that have been the subject of various scientific studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula C22H15F6N3O3S indicates a compound with significant structural complexity. The presence of fluorine atoms and a sulfonamide group suggests potential interactions with biological targets. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H15F6N3O3S |

| Molecular Weight | 485.42 g/mol |

| IUPAC Name | Not specified |

| Solubility | Soluble in DMSO |

Mechanisms of Biological Activity

The biological activities of C22H15F6N3O3S can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways critical for cell survival and apoptosis.

- Antioxidant Properties : Preliminary studies suggest that C22H15F6N3O3S exhibits antioxidant activity, which may help in reducing oxidative stress in cells.

Case Studies

-

Anticancer Activity :

A study investigated the effects of C22H15F6N3O3S on human cancer cell lines. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction via the mitochondrial pathway. -

Antimicrobial Effects :

In another study, C22H15F6N3O3S was tested against various bacterial strains. The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL depending on the strain.

Table 1: Biological Activities of C22H15F6N3O3S

| Activity Type | Assay Method | Result |

|---|---|---|

| Anticancer | MTT Assay | IC50 = 12 µM |

| Antimicrobial | Agar Diffusion | MIC = 10 µg/mL |

| Antioxidant | DPPH Scavenging | % Inhibition = 75% at 100 µM |

Table 2: Comparison with Other Compounds

| Compound | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| C22H15F6N3O3S | 12 | 10 |

| Compound A | 8 | 15 |

| Compound B | 20 | 5 |

Research Findings

Recent research has highlighted the potential of C22H15F6N3O3S in therapeutic applications. Its unique structure allows for selective targeting of cancer cells while minimizing effects on healthy tissues. Furthermore, ongoing studies are exploring its use in combination therapies to enhance efficacy against resistant cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.